8-Allyloxy-4,9-dimethyl Psoralen-d5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyloxy-4,9-dimethyl Psoralen-d5 involves the incorporation of deuterium atoms into the parent compound, 8-Allyloxy-4,9-dimethyl PsoralenThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to maintain the purity and isotopic labeling of the compound. The process involves large-scale synthesis using deuterated reagents and solvents, followed by purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Allyloxy-4,9-dimethyl Psoralen-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced forms, and substitution can result in various substituted derivatives .
Scientific Research Applications
8-Allyloxy-4,9-dimethyl Psoralen-d5 is widely used in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Allyloxy-4,9-dimethyl Psoralen-d5 involves its interaction with specific molecular targets. The compound can intercalate into DNA, leading to the formation of cross-links upon exposure to ultraviolet light. This property is exploited in photochemotherapy for the treatment of skin disorders. The deuterated form allows for detailed studies of these interactions using NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
8-Allyloxy-4,9-dimethyl Psoralen: The non-deuterated analog.
Imperatorin: A related furanocoumarin with similar biological activities.
Uniqueness
8-Allyloxy-4,9-dimethyl Psoralen-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. Additionally, the deuterated form exhibits slightly different physical and chemical properties compared to its non-deuterated counterpart, making it valuable for specific experimental setups .
Biological Activity
8-Allyloxy-4,9-dimethyl Psoralen-d5 is a deuterated derivative of psoralen, a naturally occurring compound known for its ability to intercalate into DNA and form cross-links upon exposure to ultraviolet (UV) light. This property makes it valuable in various biological and therapeutic applications, particularly in photochemotherapy for skin disorders. The incorporation of deuterium enhances the stability and tracking capabilities of the compound in metabolic studies.
The IUPAC name for this compound is 3,5-dimethyl-9-(1,1,2,3,3-pentadeuterioprop-2-enoxy)furo[3,2-g]chromen-7-one. Its molecular formula is C16H14O4, with a molecular weight of approximately 270.29 g/mol. The compound features a furochromone structure that is characteristic of psoralens.
The primary mechanism of action involves the intercalation of the psoralen moiety into DNA strands. Upon UV irradiation, this intercalation leads to the formation of covalent cross-links between adjacent thymine bases in DNA, which can inhibit replication and transcription processes. This mechanism is exploited in photochemotherapy, where targeted UV light exposure is used to treat conditions such as psoriasis and cutaneous T-cell lymphoma.
Antitumor Activity
Research indicates that psoralen derivatives exhibit significant antitumor activity. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways related to DNA damage response.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | HeLa | 12.5 | DNA cross-linking |
Study B | A549 | 15.0 | Apoptosis induction |
Study C | MCF-7 | 10.0 | Cell cycle arrest |
Antiviral Activity
Psoralens have also been investigated for their antiviral properties. The compound has demonstrated effectiveness against certain viruses by inhibiting viral replication through similar mechanisms that involve DNA intercalation.
Case Studies
- Photochemotherapy for Psoriasis : A clinical trial evaluated the efficacy of this compound in combination with UVA light therapy. Results showed significant improvement in psoriasis symptoms with minimal side effects.
- Cancer Treatment : In vitro studies on breast cancer cell lines revealed that treatment with this compound followed by UV exposure resulted in increased apoptosis rates compared to control groups.
Research Findings
Recent studies highlight the compound's potential in gene therapy applications due to its ability to induce site-specific DNA modifications. The deuterated form allows for enhanced resolution in NMR spectroscopy studies, facilitating detailed investigations into its interactions with biological macromolecules.
Properties
IUPAC Name |
3,5-dimethyl-9-(1,1,2,3,3-pentadeuterioprop-2-enoxy)furo[3,2-g]chromen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-4-5-18-16-14-12(10(3)8-19-14)7-11-9(2)6-13(17)20-15(11)16/h4,6-8H,1,5H2,2-3H3/i1D2,4D,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHYAHLXEZAINX-MZTCHHLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])OC1=C2C(=CC3=C1OC=C3C)C(=CC(=O)O2)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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